3,5-difluoro-4-phenoxybenzaldehyde
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Overview
Description
3,5-Difluoro-4-phenoxybenzaldehyde: is an organic compound with the molecular formula C13H8F2O2 It is a derivative of benzaldehyde, where the benzene ring is substituted with two fluorine atoms at the 3 and 5 positions and a phenoxy group at the 4 position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-difluoro-4-phenoxybenzaldehyde typically involves the following steps:
Starting Materials: The synthesis begins with 3,5-difluorobenzaldehyde and phenol.
Reaction: The 3,5-difluorobenzaldehyde undergoes a nucleophilic aromatic substitution reaction with phenol in the presence of a base such as potassium carbonate.
Conditions: The reaction is carried out in a solvent like dimethylformamide at elevated temperatures to facilitate the substitution process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials.
Catalysts and Solvents: Employing efficient catalysts and solvents to optimize the reaction yield and purity.
Purification: Implementing purification techniques such as recrystallization or chromatography to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
3,5-Difluoro-4-phenoxybenzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride are commonly used for reduction reactions.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions, often in the presence of a base.
Major Products
Oxidation: 3,5-difluoro-4-phenoxybenzoic acid.
Reduction: 3,5-difluoro-4-phenoxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3,5-Difluoro-4-phenoxybenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and inhibition due to its aldehyde group.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3,5-difluoro-4-phenoxybenzaldehyde involves its interaction with various molecular targets:
Aldehyde Group: The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity.
Fluorine Atoms: The presence of fluorine atoms can influence the compound’s reactivity and stability, affecting its interaction with biological molecules.
Comparison with Similar Compounds
Similar Compounds
3,5-Difluorobenzaldehyde: Lacks the phenoxy group, making it less complex and potentially less reactive.
4-Phenoxybenzaldehyde: Lacks the fluorine atoms, which may result in different reactivity and stability.
3,4-Difluorobenzaldehyde: Has fluorine atoms at different positions, leading to different chemical properties.
Uniqueness
3,5-Difluoro-4-phenoxybenzaldehyde is unique due to the combination of fluorine atoms and a phenoxy group on the benzene ring. This unique structure imparts specific chemical properties, making it valuable for various applications in research and industry.
Properties
CAS No. |
1285690-36-9 |
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Molecular Formula |
C13H8F2O2 |
Molecular Weight |
234.2 |
Purity |
95 |
Origin of Product |
United States |
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